molecular formula C12H16N2O2 B135624 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine CAS No. 148245-18-5

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine

Katalognummer: B135624
CAS-Nummer: 148245-18-5
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: FBKOLJGPLNOPEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a benzo[1,4]dioxin ring fused with a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperazine under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine exhibits significant biological activity as a full agonist at serotonin (5-HT) 1A receptors and as a full antagonist at dopamine D2/D3 receptors. This dual action suggests its potential utility in treating various neuropsychiatric disorders:

  • Atypical Antipsychotic Agent: Its ability to modulate serotonin and dopamine levels indicates potential therapeutic benefits for conditions like schizophrenia and bipolar disorder. Studies suggest that it may improve cognitive functions while minimizing side effects typically associated with traditional antipsychotics.
  • Depression and Anxiety Treatment: The compound's interaction with neurotransmitter systems may make it beneficial for managing depression and anxiety disorders. In vivo studies have shown effects on neurotransmitter release patterns in regions such as the nucleus accumbens and hippocampus.

Radioligand Development

Kugler et al. reported that derivatives of this compound could serve as potent antagonists for D4 receptors, with significant selectivity over D2 and D3 receptors. This led to the development of radioligands for PET imaging of D4 receptors in the brain, enhancing our understanding of neuropsychiatric diseases like Parkinson's and Alzheimer's .

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine is unique due to its specific structural features that combine the benzo[1,4]dioxin ring with a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine is a compound with notable biological activity, primarily recognized for its interactions with various receptors in the central nervous system. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

  • Chemical Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 148245-18-5

This compound primarily functions as a selective antagonist for the dopamine D4 receptor (D4R). This receptor is implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The compound exhibits over 1,100-fold selectivity for D4R compared to D2 and D3 receptors, making it a potential candidate for therapeutic applications in neuropsychiatry .

Biological Activity

Dopamine Receptor Interaction :

  • The compound has been shown to inhibit D4R with significant potency. In vitro studies demonstrate that it can effectively block receptor activation, which could lead to reduced symptoms in conditions associated with dopamine dysregulation .

Antiviral Potential :

  • Recent studies have explored the antiviral properties of related compounds. Although direct antiviral activity of this compound has not been extensively documented, its structural analogs have shown promise against HIV-1 by inhibiting reverse transcriptase activity. This suggests that similar mechanisms might be explored for this compound .

Study on Dopamine D4 Receptor Antagonism

A study conducted by Kugler et al. demonstrated that 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine (a derivative) effectively binds to D4R and can be utilized in positron emission tomography (PET) imaging to visualize receptor distribution in the brain. This highlights its potential utility in both diagnostic and therapeutic contexts .

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications to the piperazine structure can significantly affect binding affinity and selectivity towards the D4 receptor. Researchers have identified key functional groups that enhance activity, paving the way for the development of more potent derivatives .

Data Table: Biological Activity Summary

Activity Type Mechanism/Target Reference
Dopamine D4 Receptor AntagonismSelective antagonistKugler et al., 2013
Potential Antiviral ActivityInhibition of reverse transcriptaseRecent findings on analogs
Neuropsychiatric Disorder ImpactModulation of dopamine pathwaysInt. J. Mol. Sci., 2024

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-8-7-15-11)9-10(1)14-5-3-13-4-6-14/h1-2,9,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKOLJGPLNOPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360062
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148245-18-5
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,4-benzodioxan-6-amine (2.00 g, 13.2 mmol), bis-(2-choroethyl)amine hydrochloride (3.54 g, 19.8 mmol) and potassium carbonate (1.83 g, 13.2 mmol) in of 20 mL chlorobenzene is heated to reflux for 24 hours. The dark brown reaction mixture is then partitioned between 3N NaOH and methylene chloride. The organic layer is separated, dried over Mg2SO4, filtered and concentrated. Purification by flash column chromatography (8% methanol/methylene chloride on silica) provides 0.88 g (30%) of the desired 1-(1,4-benzodioxan-6-yl) piperazine as a white solid (m.p. 138° C., TLC Rf 0.37 with 10% methanol/methylene chloride).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.